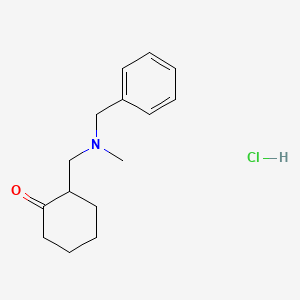

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

Beschreibung

BenchChem offers high-quality 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEDXFPWOLGOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-27-3 | |

| Record name | 6333-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Mechanism of action of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in the central nervous system.

An in-depth analysis of the central nervous system (CNS) mechanism of action for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a compound whose specific pharmacological profile is not extensively documented in publicly available literature. This guide, therefore, adopts a first-principles approach, leveraging structural-activity relationships and outlining a comprehensive, multi-stage research framework to systematically elucidate its neural mechanisms. This document is intended for researchers and drug development professionals, providing a strategic blueprint for the characterization of novel psychoactive compounds.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride provides the initial basis for forming a testable hypothesis regarding its CNS activity. The molecule incorporates two key pharmacophores:

-

A Cyclohexanone Ring: This moiety is a core component of several known CNS-active compounds, most notably dissociative anesthetics like ketamine and its analogs. These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.

-

A Benzyl(methyl)amino Moiety: This functional group is structurally related to phenethylamines, a broad class of compounds that includes monoamine neurotransmitters (dopamine, norepinephrine) and various stimulants that interact with monoamine transporters (DAT, NET, SERT).

This structural duality suggests two primary, non-mutually exclusive hypotheses for the mechanism of action:

-

Hypothesis A: The compound functions as an NMDA receptor antagonist, similar to ketamine, potentially inducing dissociative and/or antidepressant-like effects.

-

Hypothesis B: The compound interacts with monoamine systems, possibly acting as a monoamine reuptake inhibitor or releasing agent, which would suggest stimulant or antidepressant properties.

A third possibility involves interactions with other receptor systems, such as opioid receptors, given the structural flexibility of related compounds. Therefore, an initial broad screening approach is essential.

Experimental Framework for Mechanistic Elucidation

A systematic, multi-tiered experimental workflow is required to test these hypotheses and fully characterize the compound's CNS profile. The following sections detail the necessary in vitro, ex vivo, and in vivo studies.

Tier 1: In Vitro Target Identification and Validation

The initial phase focuses on identifying the primary molecular targets of the compound through broad-panel screening and validating these interactions with focused functional assays.

The first step is to determine the compound's binding affinity across a wide range of CNS targets. A comprehensive radioligand binding assay panel is the industry standard for this purpose.

Experimental Protocol: Radioligand Binding Assay Panel

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of ~70-100 common CNS targets, including GPCRs, ion channels, and transporters.

-

Materials: Test compound, cell membranes expressing the target receptor/transporter, specific radioligands for each target (e.g., [³H]dopamine for DAT, [³H]MK-801 for NMDA receptor), scintillation fluid, filter plates, scintillation counter.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and the varying concentrations of the test compound. c. For each target, run a control for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand). d. Incubate to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through filter plates to separate bound from free radioligand. f. Wash the filters to remove non-specifically bound radioligand. g. Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Hypothetical Data Summary:

| Target | Radioligand | Hypothetical Kᵢ (nM) of Test Compound | Implied Action |

| NMDA Receptor (PCP Site) | [³H]MK-801 | 85 | NMDA Receptor Antagonism |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 | Dopamine Reuptake Inhibition |

| Serotonin Transporter (SERT) | [³H]Citalopram | 450 | Serotonin Reuptake Inhibition |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 600 | Norepinephrine Reuptake Inhibition |

| Mu-Opioid Receptor (MOR) | [³H]DAMGO | > 10,000 | Negligible |

| Sigma-1 Receptor | -Pentazocine | 250 | Potential Modulation |

This hypothetical data suggests a primary interaction with the NMDA receptor and secondary, but still significant, activity at the dopamine transporter.

Once primary targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: NMDA Receptor Functional Assay (Calcium Flux)

-

Objective: To determine the functional effect (antagonism) of the compound on NMDA receptor activation.

-

Materials: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), NMDA, glycine (co-agonist), test compound.

-

Procedure: a. Culture the cells in a 96-well plate and load them with the calcium dye. b. Pre-incubate the cells with varying concentrations of the test compound or a known antagonist (e.g., ketamine). c. Stimulate the cells with a fixed concentration of NMDA and glycine to induce calcium influx through the receptor channel. d. Measure the change in fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence response against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ for the inhibition of NMDA-induced calcium influx.

Experimental Workflow Visualization

Caption: Workflow for in vitro target identification and validation.

Tier 2: Ex Vivo Synaptic Function Analysis

To understand how the compound's molecular actions translate to the synaptic level, ex vivo preparations using brain tissue are employed.

Experimental Protocol: Synaptosome Neurotransmitter Reuptake Assay

-

Objective: To directly measure the inhibitory effect of the compound on dopamine, serotonin, and norepinephrine reuptake in nerve terminals.

-

Materials: Freshly isolated rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET), sucrose buffer, [³H]dopamine, [³H]serotonin, [³H]norepinephrine, test compound.

-

Procedure: a. Prepare synaptosomes (sealed nerve terminals) from the brain tissue by homogenization and differential centrifugation. b. Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or a known inhibitor (e.g., cocaine). c. Initiate the uptake by adding the respective radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake for each transporter.

This assay provides direct evidence for the compound's effect on monoamine dynamics at the synapse, validating the binding assay results in a more physiologically relevant context.

Signaling Pathway Visualization

Caption: Hypothesized dual action on presynaptic and postsynaptic targets.

Tier 3: In Vivo Behavioral Pharmacology

The final stage involves administering the compound to animal models to observe its overall effect on behavior and physiology, thereby linking the molecular and synaptic actions to a systemic outcome.

Experimental Protocol: Locomotor Activity Assessment

-

Objective: To assess the stimulant or depressant effects of the compound.

-

Materials: Rodents (mice or rats), open-field arenas equipped with infrared beam grids, test compound, vehicle control, positive control (e.g., cocaine for stimulant, ketamine for hyperlocomotion).

-

Procedure: a. Acclimate animals to the testing room and open-field arenas. b. Administer the test compound via a relevant route (e.g., intraperitoneal injection) at several doses. c. Place the animal in the center of the arena and record its movement (e.g., distance traveled, rearing frequency) for 60-120 minutes.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. An increase in activity would support a stimulant-like (dopaminergic) effect, while initial hyperlocomotion followed by stereotypy could be indicative of NMDA receptor antagonism.

References

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

-

Radioligand Binding Assays Overview: Maccarrone, M., & Finazzi-Agrò, A. (2002). Radioligand Binding Assays: Basic Principles and Recent Advances. Science's STKE. Available at: [Link]

-

Synaptosome Preparation and Neurotransmitter Uptake: Bradford, H. F. (1975). Isolated nerve terminals as an in vitro preparation for the study of dynamic aspects of transmitter metabolism and release. Handbook of Psychopharmacology. Available at: [Link]

-

NMDA Receptor Pharmacology: Collingridge, G. L., & Lester, R. A. (1989). Excitatory amino acid receptors in the vertebrate central nervous system. Pharmacological Reviews. Available at: [Link]

-

Behavioral Pharmacology of Locomotor Activity: Robbins, T. W. (1977). A critique of the methods available for the measurement of spontaneous motor activity. Handbook of Psychopharmacology. Available at: [Link]

An In-depth Technical Guide to the Anticipated Biological Activity of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

For Research, Scientific, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the projected biological activities of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. Capitalizing on established principles of medicinal chemistry and pharmacology, this document synthesizes the current understanding of structurally related compounds to forecast the mechanistic pathways and potential therapeutic applications of this specific molecule. While direct empirical data for this compound is not extensively available in peer-reviewed literature, a robust hypothesis can be formulated based on well-documented structure-activity relationships.

Introduction and Chemical Profile

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a β-aminoketone derivative.[1] Its structure, featuring a cyclohexanone core with an N-benzyl-N-methyl aminomethyl group, is significant for its potential interactions with biological targets. The presence of both a benzyl and a methyl group on the nitrogen atom contributes to its lipophilicity, suggesting a likelihood of penetrating the central nervous system (CNS).[1] The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo experimental formulations.[2] This compound is recognized as an intermediate in the synthesis of a metabolite of Tramadol, a well-known analgesic, hinting at its potential role in pain modulation pathways.[3]

Chemical Properties:

| Property | Value | Source |

| CAS Number | 6333-27-3 | [4] |

| Molecular Formula | C₁₅H₂₂ClNO | [1] |

| Molecular Weight | 267.79 g/mol | [1] |

| IUPAC Name | 2-((benzyl(methyl)amino)methyl)cyclohexan-1-one hydrochloride |

Postulated Mechanism of Action: NMDA Receptor Antagonism

The primary hypothesized mechanism of action for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This assertion is grounded in extensive research on amino-alkyl-cyclohexane derivatives, which have been identified as a novel class of uncompetitive NMDA receptor antagonists.[5][6]

The NMDA receptor, a key player in excitatory neurotransmission, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[7] Uncompetitive antagonists, such as those in the amino-alkyl-cyclohexane class, are thought to bind within the ion channel of the NMDA receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action is typically voltage-dependent, meaning the antagonist binds more effectively when the neuron is depolarized.

The structural similarity of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride to these established NMDA receptor antagonists provides a strong basis for predicting a similar mode of action.

Anticipated Biological Activities and Therapeutic Potential

Based on its likely role as an NMDA receptor antagonist, 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is predicted to exhibit several significant biological activities, primarily centered on the central nervous system.

Anticonvulsant Properties

A substantial body of evidence supports the anticonvulsant effects of compounds with a benzylamino cyclohexanone or related enaminone structure.[8][9][10][11] For instance, studies on fluorinated benzylamino enaminones have demonstrated efficacy in the maximal electroshock seizure (MES) test, a well-established model for generalized tonic-clonic seizures.[9] One such derivative, 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone, showed an ED₅₀ of 23.47 mg/kg in rats.[9] Another related compound, methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, had an intraperitoneal ED₅₀ of 4 mg/kg in the rat MES test.[8]

The anticonvulsant activity of these compounds is strongly linked to their ability to modulate neuronal excitability, a function consistent with NMDA receptor antagonism. By blocking NMDA receptors, the compound would reduce excessive neuronal firing and prevent the spread of seizure activity.

Analgesic Effects

The structural relationship to Tramadol and the known role of NMDA receptors in pain signaling pathways suggest that 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride may possess analgesic properties. NMDA receptors are critically involved in central sensitization, a key mechanism underlying chronic pain states. Antagonism of these receptors can therefore lead to a reduction in pain perception. Studies on various cyclohexanone derivatives have shown significant analgesic potential in preclinical models like the hot plate test.[12][13] For example, certain dibenzylidene-cyclohexanone analogs demonstrated notable pain inhibition in this model.[12][13]

Neuroprotective Potential

Excessive activation of NMDA receptors is a major contributor to excitotoxicity, a process implicated in neuronal damage following stroke, traumatic brain injury, and in neurodegenerative diseases.[7] As a putative NMDA receptor antagonist, 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride could offer neuroprotective effects by mitigating this excitotoxic cascade.

Recommended Experimental Protocols for Biological Characterization

To empirically validate the hypothesized biological activities of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a series of in vitro and in vivo assays are recommended. The following protocols are based on established and widely accepted methodologies in the field of pharmacology and drug discovery.

In Vitro Assay: NMDA Receptor Radioligand Binding Assay

This assay is fundamental to confirming the direct interaction of the compound with the NMDA receptor and quantifying its binding affinity.

Objective: To determine the inhibition constant (Ki) of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride for the NMDA receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801, a high-affinity NMDA receptor channel blocker) for binding to NMDA receptors in a rat brain membrane preparation. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and recentrifugation. Repeat this wash step multiple times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations (typically in a logarithmic series).

-

Radioligand (e.g., [³H]MK-801) at a concentration near its Kd.

-

Rat brain membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801) is used instead of the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assay: Maximal Electroshock Seizure (MES) Test

This is a cornerstone preclinical assay for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED₅₀) of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride required to protect against MES-induced seizures in mice.

Principle: A supramaximal electrical stimulus is delivered to the corneas of the animal, which induces a characteristic tonic hindlimb extension. The test compound is considered to have anticonvulsant activity if it prevents this tonic extension.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use male albino mice (e.g., Swiss or ICR strain) weighing 20-30 g.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Allow the animals to acclimate to the laboratory environment before testing.

-

-

Drug Administration:

-

Prepare a solution or suspension of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group.

-

The time between drug administration and the MES test should be based on the anticipated time to peak effect of the compound.

-

-

MES Induction:

-

At the predetermined time after drug administration, apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.

-

Place corneal electrodes on the eyes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension.

-

An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

-

-

Data Analysis:

-

Calculate the percentage of mice protected at each dose level.

-

Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.

-

In Vivo Assay: Hot Plate Test

This assay is a classic method for assessing the central analgesic activity of a compound.

Objective: To evaluate the analgesic effect of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride by measuring the latency of the response to a thermal stimulus.

Principle: The animal is placed on a heated surface, and the time it takes to exhibit a nocifensive response (e.g., paw licking or jumping) is recorded. An increase in this latency period indicates an analgesic effect.

Step-by-Step Methodology:

-

Apparatus and Animal Acclimation:

-

Use a hot plate apparatus with a precisely controlled temperature, typically set between 52-55°C.

-

Bring the mice or rats into the testing room and allow them to acclimate for at least 30 minutes.

-

-

Baseline Measurement:

-

Before drug administration, place each animal on the hot plate and record the baseline latency to the first nocifensive response (paw lick, paw flick, or jump).

-

A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

-

Drug Administration:

-

Administer 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride or a vehicle control via the desired route (e.g., i.p. or p.o.).

-

-

Post-Treatment Measurement:

-

At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a compound of significant interest due to its structural features, which strongly suggest a potential for biological activity within the central nervous system. Based on a thorough analysis of the literature on structurally analogous compounds, it is hypothesized that this molecule acts as an uncompetitive NMDA receptor antagonist. This mechanism of action is expected to confer anticonvulsant and analgesic properties, with a potential for neuroprotective effects.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Through systematic in vitro and in vivo characterization, the true pharmacological profile and therapeutic potential of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride can be elucidated, paving the way for further research and development.

References

-

Anti-hyperalgesic effect of a benzilidine-cyclohexanone analogue on a mouse model of chronic constriction injury-induced neuropathic pain: Participation of the κ-opioid receptor and KATP. PubMed. [Link]

-

DETERMINATION OF ANALGESIC POTENTIAL OF CYCLOHEXANONE DERIVATIVES (DIBENZYLIDENE-ACETOPHENONE ANALOGS) USING MICE ABSTRACT Backg. AWS. [Link]

-

Determination of Analgesic Potential of Dibenzylidene Derivatives of Cyclohexanone. SAR Journal of Natural Products. [Link]

-

Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. PubMed. [Link]

-

Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]

-

Compound was tested intraperitoneally for anticonvulsant activity against MES-induced seizures in rat by MES test. PubChem. [Link]

-

Synthesis and anticonvulsant activity of enaminones. PubMed. [Link]

-

Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. [Link]

-

In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L),... ResearchGate. [Link]

-

In vivo anticonvulsant activity of 2-propanone-1,3,5,5-trimethyl-2-cyclohexen-1-ylidine in pilocarpine and strychnine induced-seizure models. PubMed. [Link]

-

Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Experimental Neurobiology. [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]

-

Anticonvulsant activity (MES test) of compound XVIII administrated orally to rats. ResearchGate. [Link]

-

View of Determination of Analgesic Potential of Dibenzylidene Derivatives of Cyclohexanone. SAR Journal of Natural Products. [Link]

-

Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. [Link]

-

Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. PubMed. [Link]

-

Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]

-

Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7 [smolecule.com]

- 3. 2-[(N-Benzyl-N-Methyl)aMinoMethyl]cyclohexanone | 116673-75-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomolther.org [biomolther.org]

- 8. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. journalsarjnp.com [journalsarjnp.com]

Spectroscopic data (NMR, IR, MS) for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Introduction

2-((Benzyl(methyl)amino)methyl)cyclohexanone is a β-aminoketone, a class of compounds often synthesized via the Mannich reaction.[1][2] This particular derivative, in its hydrochloride salt form for improved stability and solubility, possesses a unique combination of a cyclohexanone core, a tertiary amine, and a benzyl group. These structural motifs are of significant interest in medicinal chemistry and organic synthesis, making unambiguous structural confirmation paramount.[2]

Molecular Structure

The structural foundation of the molecule dictates its spectroscopic behavior. The key features include a six-membered aliphatic ring with a ketone, a chiral center at the C2 position, and a flexible side chain containing a tertiary amine and an aromatic ring.

Caption: Molecular structure of the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ after neutralization to the free base). The choice of solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are appropriate to avoid proton exchange with the solvent.

-

Internal Standard: Add a small amount of an internal standard, like DSS for D₂O or TMS for organic solvents, for accurate chemical shift calibration (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: ≥1024 scans, owing to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, especially in the aliphatic region, due to overlapping signals from the cyclohexanone ring. The presence of the hydrochloride will cause deshielding of protons near the ammonium center.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 - 7.5 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~ 4.0 - 4.2 | Singlet or AB quartet | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the nitrogen. Deshielded by both the aromatic ring and the ammonium nitrogen. May appear as a sharp singlet or two doublets if rotation is restricted. |

| ~ 3.0 - 3.5 | Multiplet | 3H | CH -CH₂N, -CH₂N | Protons on the carbon alpha to the ketone (C2) and the methylene bridge. Highly complex and deshielded region. |

| ~ 2.8 | Singlet | 3H | N-CH₃ | Methyl group protons on the nitrogen, appearing as a sharp singlet. Deshielded due to the positive charge on the nitrogen. |

| ~ 1.6 - 2.5 | Multiplet | 8H | Cyclohexanone ring protons | Protons on C3, C4, C5, and C6 of the cyclohexanone ring. Extensive signal overlap and complex splitting patterns are expected. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon environments. The proton-decoupled spectrum will show each unique carbon as a single line.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 - 212 | C =O | Ketone carbonyl carbon, characteristically found at very low field.[3] |

| ~ 130 - 135 | Aromatic Quaternary C | The carbon of the benzene ring attached to the methylene group. |

| ~ 128 - 130 | Aromatic C H | Aromatic carbons bearing a proton. Multiple signals are expected.[3] |

| ~ 60 - 65 | Ar-C H₂-N | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 55 - 60 | C H₂-N | Methylene bridge carbon between the ring and the nitrogen. |

| ~ 45 - 50 | C H-C=O | Carbon at C2 of the cyclohexanone ring, alpha to the carbonyl. |

| ~ 40 - 45 | N-C H₃ | Methyl carbon attached to the nitrogen. |

| ~ 25 - 42 | Cyclohexanone C H₂ | The remaining four carbons of the cyclohexanone ring (C3, C4, C5, C6). |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The vibrational frequencies of bonds within the molecule correspond to specific absorption bands in the IR spectrum.

Experimental Protocol: FTIR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. Alternatively, a KBr (potassium bromide) pellet can be prepared.

-

ATR-FTIR:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal beforehand.

-

-

Data Acquisition: Co-add 16-32 scans to obtain a high signal-to-noise ratio.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl absorption and features characteristic of the ammonium salt and aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~ 3000 - 2700 | Broad, Strong | N⁺-H Stretch | Characteristic broad absorption for a secondary/tertiary ammonium salt. |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H stretching. |

| ~ 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the cyclohexanone ring and methylene groups. |

| ~ 1715 | Strong, Sharp | C=O Stretch | The most diagnostic peak for the saturated six-membered ring ketone. [6] |

| ~ 1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~ 1465 | Medium | C-H Bend | Aliphatic CH₂ scissoring. |

| ~ 740, ~700 | Strong | C-H Bend | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, analysis would typically be performed on the free base after in-situ neutralization in the GC inlet or via LC-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (for GC-MS): Dissolve the hydrochloride salt in a solvent like methanol. The high temperature of the GC injection port will typically cause the dissociation of the salt, allowing the volatile free base to be analyzed.

-

Gas Chromatography (GC): Use a capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program (e.g., starting at 100°C and ramping to 280°C) is employed.

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Predicted Fragmentation Pattern (Free Base)

The free base, 2-((Benzyl(methyl)amino)methyl)cyclohexanone, has a molecular formula of C₁₅H₂₁NO and a monoisotopic mass of approximately 231.16 Da. The fragmentation will be driven by the presence of the nitrogen and the carbonyl group, which stabilize adjacent carbocations.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Origin / Pathway |

| 231 | [M]⁺ | Molecular ion of the free base. |

| 120 | [C₈H₁₀N]⁺ | Base Peak. α-cleavage (alpha-cleavage) between C2 and the side chain. Forms the stable [benzyl(methyl)amino]methyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups. |

| 134 | [M - C₇H₇]⁺ | Loss of a benzyl radical from the molecular ion. |

| 98 | [C₆H₁₀O]⁺ | Cyclohexanone radical cation, resulting from cleavage of the C2-side chain bond. |

Visualization of Key Fragmentation Pathways

Alpha-cleavage is the most favorable fragmentation pathway for amines and ketones, as it leads to the formation of a resonance-stabilized cation.[7][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7 [smolecule.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Cyclohexanone [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Regulatory Maze: Is 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride a Controlled Substance?

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the legal and regulatory status of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS Numbers: 6333-27-3 and 116673-75-7). While not explicitly listed as a controlled substance in major international or national drug control schedules, its close structural and synthetic relationship to the Schedule IV opioid analgesic Tramadol places it in a complex regulatory landscape. This document will delve into the nuances of controlled substance legislation, including the concepts of precursors and analogues, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Direct Regulatory Status: An Unlisted Compound

A thorough review of key controlled substance lists reveals that 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is not explicitly scheduled.

-

United States: The compound is not found in the schedules of the U.S. Controlled Substances Act (CSA). The official list of controlled substances is maintained in Title 21 Code of Federal Regulations (CFR) Part 1308.[1]

-

United Kingdom: Similarly, it is not listed among the commonly encountered drugs controlled under the Misuse of Drugs Act 1971.[2]

-

International Conventions: The substance is not included in the schedules of the 1971 United Nations Convention on Psychotropic Substances.[3][4][5][6][7]

This absence of explicit listing means that, in a narrow sense, the compound itself is not a controlled substance. Chemical suppliers market it for research purposes only, which is a common practice for non-scheduled compounds with potential pharmacological activity.[8]

The Critical Link to Tramadol: A Precursor and Analogue Perspective

The primary regulatory consideration for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride stems from its relationship with Tramadol. Tramadol, chemically known as 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a Schedule IV controlled substance in the United States due to its potential for abuse and dependence.[9][10]

Synthetic Precursor

2-((Benzyl(methyl)amino)methyl)cyclohexanone is identified as an intermediate in the synthesis of a metabolite of Tramadol.[11] This synthetic relationship is significant. Regulatory agencies, such as the U.S. Drug Enforcement Administration (DEA), maintain lists of "List I" and "List II" chemicals that are known to be used in the illicit manufacture of controlled substances. While this specific compound is not currently on these lists, its utility as a potential precursor is a critical factor that could lead to future regulatory scrutiny.

Structural Analogue

The compound shares a core cyclohexanone structure with Tramadol.[11] This structural similarity raises the question of whether it could be considered a "controlled substance analogue." Under the U.S. Controlled Substances Act, a controlled substance analogue is a substance that has a chemical structure substantially similar to a controlled substance in Schedule I or II and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II.[12]

It is important to note that Tramadol is a Schedule IV substance.[9] Therefore, the federal analogue statute, which applies to Schedule I and II substances, may not be directly applicable. However, this does not entirely remove the legal risk, as state laws can have broader definitions of analogues. Furthermore, the potential for the compound to have opioid-like effects could draw the attention of regulatory bodies.

Pharmacological Profile: Potential for CNS Activity

The interest in 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in medicinal chemistry is due to its potential biological activities, particularly on the central nervous system (CNS).[13] Its structural similarities to known pharmacological agents suggest it may have dual-action mechanisms, similar to opioids and serotonin reuptake inhibitors.[13] Some research indicates it may modulate AMPA receptors, which are involved in synaptic plasticity and memory.[13]

The benzyl and methyl groups on the nitrogen atom contribute to its lipophilicity, which could enhance its ability to cross the blood-brain barrier and exert effects on the CNS.[13] While there is a lack of extensive pharmacological studies on this specific compound, its potential to elicit psychoactive effects similar to controlled substances is a key factor in its risk assessment.

Experimental Protocols and Methodologies

The synthesis of 2-((Benzyl(methyl)amino)methyl)cyclohexanone typically involves a Mannich reaction. This reaction is a fundamental process in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

General Synthesis via Mannich Reaction

A common synthetic route involves the condensation of cyclohexanone, formaldehyde, and N-benzyl-N-methylamine.[13]

Step-by-step Methodology:

-

Reaction Setup: In a reaction vessel, combine cyclohexanone and N-benzyl-N-methylamine in a suitable solvent.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the mixture.

-

Reaction Conditions: The reaction is typically carried out under controlled pH (often slightly acidic to facilitate imine formation) and temperature.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product. This often involves extraction and washing.

-

Purification: The crude product is then purified, commonly by column chromatography, to yield the desired 2-((Benzyl(methyl)amino)methyl)cyclohexanone.

-

Salt Formation: To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in a suitable solvent, leading to the precipitation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

Caption: Generalized workflow for the synthesis of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

Conclusion and Risk Assessment

| Factor | Assessment |

| Explicit Control | Not currently listed in major national or international schedules. |

| Precursor Potential | A known intermediate in the synthesis of a Tramadol metabolite. |

| Analogue Status | Structurally similar to Tramadol (a Schedule IV substance). The applicability of the U.S. federal analogue act is questionable as it pertains to Schedule I and II substances, but state laws may vary. |

| Pharmacology | Potential for CNS activity, with suggested dual-action mechanisms similar to opioids and serotonin reuptake inhibitors. |

For researchers and drug development professionals, the key takeaways are:

-

Due Diligence: Always verify the legal status of a compound in the specific jurisdiction of research and development.

-

Precursor and Analogue Awareness: Be mindful of the potential for a compound to be regulated as a precursor or analogue, even if not explicitly listed.

-

Documentation: Maintain meticulous records of the synthesis, handling, and use of such compounds to demonstrate legitimate research purposes.

The regulatory landscape for psychoactive compounds is dynamic. The potential for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride to be used in illicit synthesis or to have abuse potential could lead to its future control. Therefore, a conservative and informed approach is essential when working with this and structurally related compounds.

References

-

U.S. Drug Enforcement Administration. (n.d.). Schedules of Controlled Substances. Retrieved from [Link]

-

United Kingdom Home Office. (2022). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Convention on Psychotropic Substances, 1971. Retrieved from [Link]

- Benchchem. (n.d.). 2-((Benzyl(methyl)amino)methyl)cyclohexanone.

- Smolecule. (n.d.). Buy 2-((N-Benzyl-N-methyl)aminomethyl)cyclohexanone.

- U.S. Drug Enforcement Administration, Diversion Control Division. (n.d.). Controlled Substance Analogue.

- U.S. Drug Enforcement Administration. (2014). Schedules of Controlled Substances: Placement of Tramadol Into Schedule IV. Federal Register, 79(127), 37623-37630.

- United Nations. (1971). Convention on Psychotropic Substances.

-

Office of Justice Programs. (n.d.). Convention on Psychotropic Substances, 1971. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Tramadol. In StatPearls.

-

United Nations Treaty Collection. (n.d.). Convention on Psychotropic Substances of 1971. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Convention on Psychotropic Substances 1971. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). CONVENTION ON PSYCHOTROPIC SUBSTANCES, 1971. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 2-((N-Benzyl-N-methyl)aminomethyl)cyclohexanone, Hydrochloride.

- Sigma-Aldrich. (n.d.). 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride.

- Fisher Scientific. (n.d.). 2-[(N,N-Dibenzylamino)methyl]cyclohexanone Hydrochloride, TRC.

-

eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances. (n.d.). Retrieved from [Link]

-

GOV.UK. (2022, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk assessment of new psychoactive substances.

-

PubMed. (n.d.). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Retrieved from [Link]

-

Wikipedia. (n.d.). List of Schedule II controlled substances (U.S.). Retrieved from [Link]

Sources

- 1. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]

- 2. gov.uk [gov.uk]

- 3. Convention on Psychotropic Substances - Wikipedia [en.wikipedia.org]

- 4. Convention on Psychotropic Substances, 1971 | Office of Justice Programs [ojp.gov]

- 5. UNTC [treaties.un.org]

- 6. Convention on Psychotropic Substances [unodc.org]

- 7. unodc.org [unodc.org]

- 8. scbt.com [scbt.com]

- 9. Federal Register :: Schedules of Controlled Substances: Placement of Tramadol Into Schedule IV [federalregister.gov]

- 10. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7 [smolecule.com]

- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 13. benchchem.com [benchchem.com]

Role of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride as a Tramadol metabolite.

Introduction

Tramadol is a widely prescribed centrally acting analgesic used for the management of moderate to moderately severe pain. Its therapeutic effect is attributed to a complex mechanism of action involving both opioid and non-opioid pathways. The parent drug is a racemic mixture of two enantiomers, (+) and (-)-Tramadol, which, along with their metabolites, contribute to the overall analgesic profile. The metabolism of Tramadol is extensive and primarily occurs in the liver, leading to the formation of several metabolites. Among these, O-desmethyltramadol (M1) and N-desmethyltramadol (M2) are the most significant. This guide provides an in-depth exploration of Tramadol's metabolic pathways, with a particular focus on the formation and pharmacological significance of its primary metabolites, M1 and M2. It is important to note that the compound 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is not a recognized metabolite of Tramadol; rather, this guide will focus on the scientifically established metabolic products.

Metabolic Pathways of Tramadol

The biotransformation of Tramadol is a complex process mediated predominantly by the cytochrome P450 (CYP) enzyme system in the liver. The two main metabolic routes are O-demethylation and N-demethylation, leading to the formation of M1 and M2, respectively. Further metabolic steps include conjugation with glucuronic acid or sulfate, resulting in more water-soluble compounds that are readily excreted by the kidneys.

Formation of O-desmethyltramadol (M1)

The O-demethylation of Tramadol to M1 is catalyzed by the CYP2D6 isoenzyme. This pathway is of particular clinical importance because M1 exhibits a significantly higher affinity for the μ-opioid receptor than the parent drug, Tramadol. The analgesic potency of M1 is estimated to be several times that of Tramadol, making it a crucial contributor to the opioid-mediated analgesic effects of the parent drug. The activity of CYP2D6 can vary considerably among individuals due to genetic polymorphisms, which can lead to significant differences in the rate of M1 formation and, consequently, the analgesic response and potential for adverse effects.

Formation of N-desmethyltramadol (M2)

The N-demethylation of Tramadol to M2 is primarily mediated by the CYP3A4 and CYP2B6 isoenzymes. Unlike M1, M2 has a weaker affinity for the μ-opioid receptor and contributes less to the opioid-mediated analgesia. However, M2 is the most abundant metabolite found in the plasma. The formation of M2 is also subject to interindividual variability due to genetic and environmental factors affecting the activity of CYP3A4 and CYP2B6.

The metabolic cascade of Tramadol can be visualized as follows:

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Introduction

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a versatile β-aminoketone that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a substituted cyclohexanone ring, makes it a key precursor in the synthesis of various pharmacologically active compounds, most notably as an intermediate in the synthesis of the analgesic Tramadol and its analogs.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemical complexity, synthesis, and analytical characterization, designed to equip researchers and scientists with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

The compound, with the chemical formula C₁₅H₂₂ClNO, consists of a cyclohexanone ring substituted at the C2 position with a benzyl(methyl)aminomethyl group.[2][3] The presence of both a bulky benzyl group and a methyl group on the nitrogen atom imparts a significant degree of lipophilicity, which can influence its solubility and ability to penetrate biological membranes.[4] The molecule is typically supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[4]

| Property | Value | Source |

| IUPAC Name | 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one hydrochloride | N/A |

| CAS Number | 6333-27-3 | [2] |

| Molecular Formula | C₁₅H₂₂ClNO | [2][3] |

| Molecular Weight | 267.79 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents | [4] |

Stereochemistry and Conformational Analysis

The stereochemistry of 2-((benzyl(methyl)amino)methyl)cyclohexanone is a critical aspect influencing its interaction with chiral biological targets. The complexity arises from the presence of a stereocenter at the C2 position of the cyclohexanone ring, leading to the existence of enantiomers.

Enantiomers and Chirality

The C2 carbon is bonded to four different groups: the carbonyl group (C1), the methylene of the side chain, a hydrogen atom, and the C3 of the ring. This makes it a chiral center, giving rise to two enantiomers: (R)-2-((benzyl(methyl)amino)methyl)cyclohexanone and (S)-2-((benzyl(methyl)amino)methyl)cyclohexanone. As syntheses, such as the Mannich reaction, are often not stereoselective unless chiral catalysts are employed, the product is typically a racemic mixture of these two enantiomers.[5][6]

Caption: Enantiomers of 2-((benzyl(methyl)amino)methyl)cyclohexanone.

Conformational Isomerism

The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent at the C2 position can therefore exist in either an axial or an equatorial position. Due to steric hindrance, the bulky benzyl(methyl)aminomethyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6. The equatorial conformer is therefore the more stable and predominant form at equilibrium.

Caption: Workflow of the Mannich reaction for synthesis.

Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of the free base as described by Alvarado et al. (2005) in the context of Tramadol synthesis. [5][6] Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

N-benzyl-N-methylamine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride in equimolar amounts in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue contains the hydrochloride salt of the product. For purification, the residue can be dissolved in water and washed with a non-polar solvent like hexane to remove unreacted starting materials.

-

The aqueous layer can then be basified (e.g., with NaOH) to obtain the free base, which can be extracted with an organic solvent like diethyl ether.

-

The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the free base as an oil.

-

To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol/ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried.

Analytical and Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS 6333-27-3), the following data is predicted based on the analysis of its structural motifs and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | m | 5H | Ar-H | Protons of the benzyl aromatic ring. |

| ~3.5-3.7 | m | 2H | -N-CH ₂-Ph | Methylene protons of the benzyl group. |

| ~2.8-3.2 | m | 1H | CH -C=O | Methine proton at the C2 chiral center. |

| ~2.2-2.6 | m | 4H | -CH ₂-N- & Ring CH ₂ | Methylene protons adjacent to the nitrogen and on the cyclohexanone ring (C6). |

| ~2.3 | s | 3H | -N-CH ₃ | Methyl protons on the nitrogen. |

| ~1.5-2.1 | m | 6H | Ring CH ₂ | Remaining methylene protons of the cyclohexanone ring (C3, C4, C5). |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~210-212 | C =O | Carbonyl carbon of the cyclohexanone ring. |

| ~138-140 | Ar-C (quat.) | Quaternary carbon of the benzyl ring. |

| ~128-130 | Ar-C H | Aromatic carbons of the benzyl ring. |

| ~60-65 | -N-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~55-60 | C H-C=O | Methine carbon at the C2 chiral center. |

| ~50-55 | -C H₂-N- | Methylene carbon adjacent to the nitrogen. |

| ~42-45 | -N-C H₃ | Methyl carbon on the nitrogen. |

| ~25-40 | Ring C H₂ | Methylene carbons of the cyclohexanone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (C₁₅H₂₁NO, MW: 231.33 g/mol ), the following fragments would be expected under electron ionization (EI):

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 231 | [M]⁺ | Molecular ion of the free base. |

| 140 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation is stable). |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak. |

| 58 | [CH₂=N(CH₃)CH₂]⁺ | α-cleavage, a common fragmentation for amines. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic C-H bonds. |

| ~2700-2400 | N-H stretch | Characteristic broad absorption for the amine hydrochloride salt. |

| ~1710 | C=O stretch | Ketone carbonyl group. |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring of the benzyl group. |

| ~740, ~700 | C-H bend | Monosubstituted benzene ring. |

Applications in Research and Drug Development

The primary application of 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is as a building block in organic synthesis. [7]Its role as a key intermediate in the synthesis of Tramadol highlights its importance. [1]The structural motif of a substituted aminomethyl cyclohexanone is found in a variety of biologically active molecules, and thus this compound serves as a valuable starting material for the development of new chemical entities targeting the central nervous system and other therapeutic areas. [4]

Conclusion

References

- Flick, K., Frankus, E., & Friderichs, E. (1978). Tramadol. Arzneimittel-Forschung/Drug Research, 28(1), 107-113.

-

Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. [Link]

-

Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. ResearchGate. [Link]

-

PubChem. 2-Benzyl-2-methylcyclohexan-1-one. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

-

SpectraBase. 2-Benzylidenecyclohexanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Cyclohexanone, 2-methyl-. [Link]

-

ChemSynthesis. 2-benzyl-6-methylcyclohexanone. [Link]

-

Chemistry Stack Exchange. Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubChem. 2-((Dimethylamino)methyl)cyclohexanone. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]

- 5. usbio.net [usbio.net]

- 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]

An In-depth Technical Guide on the Solubility and Stability of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS No. 6333-27-3). This document is intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively published, this guide synthesizes established principles of physical chemistry and pharmaceutical analysis to provide robust, field-proven methodologies for its complete physicochemical profiling. The protocols herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: Understanding the Molecule

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a substituted cyclohexanone with a molecular formula of C₁₅H₂₂ClNO[1]. Its structure, featuring a chiral center at the 2-position of the cyclohexanone ring, a tertiary amine, and a benzyl group, suggests its potential as a precursor or analog in the synthesis of analgesics and central nervous system-active compounds[2]. The hydrochloride salt form is intended to enhance aqueous solubility and facilitate handling[2]. A thorough understanding of its solubility and stability is a critical prerequisite for its development in any research or pharmaceutical application, as these properties directly influence bioavailability, formulation strategies, and storage conditions.

Key Molecular Features and Their Implications:

-

Cyclohexanone Core: The ketone functional group is susceptible to reduction and can participate in condensation reactions.

-

Tertiary Amine: The benzyl(methyl)amino group is basic and can be protonated, influencing solubility in acidic media. Tertiary amines are also prone to oxidation[3].

-

Benzyl Group: Confers lipophilicity, which may favor solubility in organic solvents.

-

Hydrochloride Salt: Generally improves solubility in polar, protic solvents, particularly water.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a thermodynamic equilibrium that is highly dependent on the solvent system and experimental conditions. For a comprehensive profile, we must assess both kinetic and thermodynamic solubility.

The Duality of Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium. This is a high-throughput screening method often used in early discovery to identify compounds with potential solubility liabilities[4].

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "shake-flask" method is the gold standard for determining thermodynamic solubility[5].

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of the target compound.

Objective: To determine the maximum concentration of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride that can be dissolved in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

-

Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF or PTFE, selected after a filter-binding study)

-

Validated quantitative analytical method (e.g., HPLC-UV, see Section 4.0)

Procedure:

-

Preparation: Add an excess of the compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. The solid should be in a fine powder form to maximize surface area.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial as undissolved microparticles can artificially inflate the measured concentration[6].

-

Dilution & Analysis: Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or other quantitative method to determine the compound's concentration.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Table 1: Thermodynamic Solubility of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride at 25°C

| Solvent System | Classification | Polarity Index | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | Polar Protic | 10.2 | Hypothetical Data | Hypothetical Data |

| PBS, pH 7.4 | Polar Protic | ~10 | Hypothetical Data | Hypothetical Data |

| 0.1 N HCl | Polar Protic | ~10 | Hypothetical Data | Hypothetical Data |

| Ethanol | Polar Protic | 5.2 | Hypothetical Data | Hypothetical Data |

| Methanol | Polar Protic | 6.6 | Hypothetical Data | Hypothetical Data |

| Chloroform | Polar Aprotic | 4.1 | Soluble[7] | Hypothetical Data |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble[7] | Hypothetical Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Hypothetical Data | Hypothetical Data |

Stability Profiling: A Forced Degradation Deep Dive

Stability testing provides critical information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light[8][9][10]. Forced degradation, or stress testing, is an essential component of this process. It involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition.

The core objectives of forced degradation are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating"[11][12].

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride under various stress conditions.

Materials:

-

Stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Stress agents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂).

-

Controlled temperature chambers/ovens.

-

Photostability chamber compliant with ICH Q1B guidelines.

-

Validated stability-indicating HPLC method (see Section 4.0).

Procedure:

-

Sample Preparation: For each condition, prepare a sample by mixing the stock solution with the stress agent or solvent. Prepare a control sample stored under ambient conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for up to 72 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 72 hours. Causality Note: The tertiary amine and ketone functionalities may exhibit different susceptibilities to acid vs. base-catalyzed hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for up to 72 hours. The tertiary amine is a likely site for oxidation[3].

-

Thermal Degradation: Store the stock solution (in a suitable solvent) and solid compound at 80°C for up to 7 days.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12][13]. A dark control should be included to differentiate light-induced degradation from thermal effects.

-

-

Time-Point Analysis: Withdraw aliquots at predefined time points (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

-

Analysis: Analyze all samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Data Presentation: Stability Summary

Table 2: Summary of Forced Degradation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

| Stress Condition | Time | Parent Compound Remaining (%) | No. of Degradants | Observations |

| Control (RT) | 72 hr | Hypothetical Data | Hypothetical Data | No significant change |

| 0.1 N HCl, 60°C | 72 hr | Hypothetical Data | Hypothetical Data | Significant degradation observed |

| 0.1 N NaOH, 60°C | 72 hr | Hypothetical Data | Hypothetical Data | Moderate degradation |

| 3% H₂O₂, RT | 72 hr | Hypothetical Data | Hypothetical Data | Rapid degradation, likely N-oxide formation |

| Thermal, 80°C (Solid) | 7 days | Hypothetical Data | Hypothetical Data | Stable in solid form |

| Thermal, 80°C (Solution) | 7 days | Hypothetical Data | Hypothetical Data | Minor degradation |

| Photolytic (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Photosensitive, requires protection from light |

The Analytical Core: Developing a Stability-Indicating HPLC Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[14][15]. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIAM[11].

Protocol: HPLC Method Development and Validation

Objective: To develop and validate a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (or λmax of the compound).

-

Injection Volume: 10 µL

Method Development & Validation Workflow:

-

Specificity: Inject solutions from the forced degradation study. The method is specific if all degradant peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure under all stress conditions.

-

Linearity: Establish a calibration curve with at least five concentrations. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels (e.g., 80%, 100%, 120%).

-

Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is crucial for monitoring low-level impurities[14].

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of complex experimental processes.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion